2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
Overview
Description
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . It is a derivative of pyridine and is characterized by the presence of a chloro group at the second position, a prop-2-yn-1-yl group at the nitrogen atom, and a carboxamide group at the third position of the pyridine ring .
Preparation Methods
The synthesis of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with propargylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and reducing agents like LiAlH4 for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: This compound has a similar structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-amine: This compound has an amine group instead of a carboxamide group at the third position of the pyridine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-prop-2-ynylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h1,3-4,6H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSJBBTYPAPJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640788 | |
Record name | 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56739-17-4 | |
Record name | 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.